2,4-Dichlorobenzylamine

Catalog No.
S701840
CAS No.
95-00-1
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzylamine

CAS Number

95-00-1

Product Name

2,4-Dichlorobenzylamine

IUPAC Name

(2,4-dichlorophenyl)methanamine

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

InChI Key

SJUKJZSTBBSGHF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN

The exact mass of the compound 2,4-Dichlorobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25064. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Precursor for Synthesis:

,4-DCBA can serve as a starting material for the synthesis of various organic compounds due to the presence of reactive functional groups. For instance, it can be used to synthesize:

  • N-Heterocyclic Compounds: By reacting 2,4-DCBA with aldehydes or ketones, researchers can create N-heterocyclic compounds, which are a diverse class of molecules with various applications in medicinal chemistry and materials science.
  • Polymers: Through various polymerization techniques, 2,4-DCBA can be incorporated into polymer structures, potentially leading to materials with unique properties.

Potential Biological Activity:

Limited studies suggest that 2,4-DCBA may possess some biological activity. For example, a study explored its potential as an anti-inflammatory agent, but further research is needed to confirm these findings and understand any potential mechanisms of action [].

2,4-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2NC_7H_7Cl_2N and a molecular weight of 176.04 g/mol. It is characterized by the presence of two chlorine atoms positioned at the 2 and 4 positions on the benzene ring, along with an amine functional group. The compound appears as a colorless to light yellow liquid and is known for its distinctive properties, including a boiling point of approximately 258-260 °C and a specific gravity of 1.320 .

There is no documented research on a specific mechanism of action for DCBA.

DCBA is considered a potentially hazardous compound due to the presence of chlorine atoms.

  • Toxicity: Information on the specific toxicity of DCBA is limited. However, it is advisable to handle it with care as aromatic amines with chlorine substituents can have harmful effects [].
  • Flammability: No data available on the flammability of DCBA.
  • Reactivity: DCBA may react with strong acids and bases.

Safety Precautions

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a lab coat when handling DCBA.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to proper chemical waste disposal regulations.
Typical of amines and aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, allowing for the synthesis of various derivatives.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The amine can undergo alkylation reactions to produce substituted amines.

These reactions are significant for modifying the compound's properties and creating new derivatives for specific applications.

Research indicates that 2,4-Dichlorobenzylamine exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals and disinfectants. Its biological activity stems from its ability to disrupt cellular processes in bacteria and fungi, although specific mechanisms are still under investigation . Additionally, it has been noted for potential cytotoxic effects, which may warrant caution in handling.

Several methods exist for synthesizing 2,4-Dichlorobenzylamine:

  • Chlorination of Benzylamine: Benzylamine can be chlorinated using chlorine gas or chlorinating agents to introduce chlorine atoms at the desired positions.
  • Reduction of 2,4-Dichlorobenzaldehyde: This method involves reducing the corresponding aldehyde using reducing agents like lithium aluminum hydride.
  • Direct Amination: Aromatic compounds can be directly aminated using amine sources under specific conditions.

These methods provide flexibility in producing the compound based on available starting materials and desired purity levels .

2,4-Dichlorobenzylamine finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Agriculture: Employed as a pesticide or herbicide component due to its antimicrobial properties.
  • Chemical Manufacturing: Acts as a building block for synthesizing other chemical compounds.

Its versatility makes it valuable across multiple industries .

Studies on the interactions of 2,4-Dichlorobenzylamine with biological systems have revealed potential toxicity and cytotoxicity. The compound's ability to interact with cellular membranes may lead to disruptions in cellular integrity, which is crucial for its application in antimicrobial formulations. Furthermore, investigations into its interactions with enzymes and receptors are ongoing to better understand its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2,4-Dichlorobenzylamine. Here are some notable examples:

Compound NameStructureUnique Features
BenzylamineC7H9NLacks chlorine substituents; more basic properties
2-ChlorobenzylamineC7H8ClNContains one chlorine; less toxic than dichloro form
4-ChlorobenzylamineC7H8ClNContains one chlorine; different reactivity profile
3,4-DichlorobenzylamineC7H8Cl2NDifferent chlorine positioning affects reactivity

Uniqueness: The presence of two chlorine atoms at specific positions on the benzene ring distinguishes 2,4-Dichlorobenzylamine from its analogs, influencing its chemical reactivity and biological activity significantly compared to compounds with fewer or differently positioned substituents .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

95-00-1

Wikipedia

2,4-Dichlorobenzylamine

General Manufacturing Information

Benzenemethanamine, 2,4-dichloro-: INACTIVE

Dates

Last modified: 08-15-2023

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